molecular formula C18H27ClN2O2S B10880557 1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine

1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine

Cat. No.: B10880557
M. Wt: 370.9 g/mol
InChI Key: LXVKLYGTFGWTSF-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a chlorophenyl group attached to a sulfonyl moiety, which is further connected to a cyclooctyl-substituted piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzenesulfonyl chloride and 4-cyclooctylpiperazine.

    Reaction Conditions: The reaction between 4-chlorobenzenesulfonyl chloride and 4-cyclooctylpiperazine is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)sulfonyl]-4-methylpiperazine: This compound has a similar structure but with a methyl group instead of a cyclooctyl group. It may exhibit different biological activities and chemical reactivity.

    1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine: This compound has a phenyl group instead of a cyclooctyl group, leading to differences in its physical and chemical properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H27ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-cyclooctylpiperazine

InChI

InChI=1S/C18H27ClN2O2S/c19-16-8-10-18(11-9-16)24(22,23)21-14-12-20(13-15-21)17-6-4-2-1-3-5-7-17/h8-11,17H,1-7,12-15H2

InChI Key

LXVKLYGTFGWTSF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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